molecular formula C10H10O4 B2678415 Methyl 2-acetyl-3-hydroxybenzoate CAS No. 370553-41-6

Methyl 2-acetyl-3-hydroxybenzoate

Cat. No. B2678415
CAS RN: 370553-41-6
M. Wt: 194.186
InChI Key: YLGAWYQBSGMTLX-UHFFFAOYSA-N
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Description

“Methyl 2-acetyl-3-hydroxybenzoate” is also known as “Methyl 3-hydroxybenzoate” or “Methyl m-hydroxybenzoate”. It is an organic compound with the formula C8H8O3 . It is a benzoate ester, a member of phenols, and a methyl ester . It is functionally related to a 3-hydroxybenzoic acid .


Synthesis Analysis

The synthesis of this compound involves the esterification of salicylic acid and methanol in the presence of sulfuric acid. The reaction yields this compound and water.


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H8O3 . The molecular weight of the compound is 152.1473 .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be involved in phase change data, reaction thermochemistry data, gas phase ion energetics data, IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography .


Physical And Chemical Properties Analysis

This compound is a beige crystalline substance . It has a melting point range of 70 - 72 °C and a boiling point of 280 - 281 °C at 945 hPa .

Scientific Research Applications

Neuroprotective Effects

A study investigated the neuroprotective effects of a structurally related compound, methyl 3,4-dihydroxybenzoate, against oxidative damage in human neuroblastoma cells. It was found to mitigate oxidative stress and inhibit apoptosis, suggesting its potential for therapeutic applications in neurodegenerative diseases (Cai et al., 2016).

Antimicrobial and Preservative Properties

Methyl 4-hydroxybenzoate, a close relative, is widely used as an antimicrobial agent in cosmetics, personal care products, and as a food preservative. A study focused on its structure and properties highlighted the importance of intermolecular hydrogen bonding in its effectiveness (Sharfalddin et al., 2020).

Environmental Presence and Degradation

Research on the photodegradation of parabens, including methylparaben, detailed their transformation under UV light, indicating the persistence and potential environmental impact of these compounds (Gmurek et al., 2015).

Acetylcholinesterase Inhibition

Hydroxybenzoic acids, which include structurally related compounds, have been studied for their potential as acetylcholinesterase inhibitors. Such compounds could be beneficial in treating diseases characterized by low acetylcholine levels, such as Alzheimer's disease (Budryn et al., 2022).

Skin Absorption and Metabolism

A study evaluated the skin absorption of paraben derivatives (methyl-, propyl-, and butylparaben) using human and animal models, shedding light on their permeation and potential systemic exposure through dermal application (Seo et al., 2017).

Mechanism of Action

While the exact mechanism of action for Methyl 2-acetyl-3-hydroxybenzoate is not specified, it is known that it has a role as an antibacterial agent .

Safety and Hazards

Methyl 2-acetyl-3-hydroxybenzoate is classified as a combustible liquid, harmful if swallowed, and harmful to aquatic life . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

methyl 2-acetyl-3-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6(11)9-7(10(13)14-2)4-3-5-8(9)12/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGAWYQBSGMTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

370553-41-6
Record name methyl 2-acetyl-3-hydroxybenzoate
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